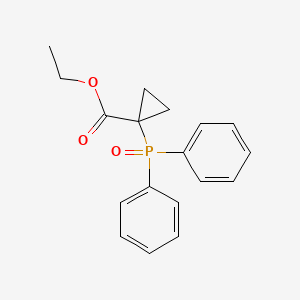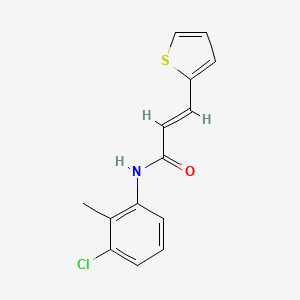
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as DMBC, is a synthetic compound that has been widely used in scientific research. DMBC belongs to the class of benzothiophene derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the inhibition of histone deacetylase (HDAC), an enzyme that plays a critical role in the regulation of gene expression. HDAC inhibitors, such as 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, have been found to induce the acetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide can induce cell cycle arrest, leading to the inhibition of cancer cell proliferation. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. In addition, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to modulate the immune system, leading to the activation of immune cells that can target cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, which makes it an ideal tool for studying the role of HDAC in cancer biology. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide also has a relatively short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide. One area of research is to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a combination therapy with other anticancer agents. Studies have shown that HDAC inhibitors can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Another area of research is to develop more potent and selective HDAC inhibitors based on the structure of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide. Finally, research can be conducted to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has been extensively used in scientific research due to its potent anticancer activity. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide inhibits the growth of various cancer cells, induces apoptosis, and inhibits cancer cell migration and invasion. The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments, but also has some limitations. Future research can be conducted to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a combination therapy with other anticancer agents, to develop more potent and selective HDAC inhibitors, and to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in other diseases.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-methoxyaniline with 3,4-dichlorobenzothiophene-2-carbonyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively used in scientific research due to its potent anticancer activity. Studies have shown that 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide inhibits the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer progression.
Propriétés
IUPAC Name |
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-21-10-7-5-9(6-8-10)19-16(20)15-14(18)13-11(17)3-2-4-12(13)22-15/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSONSSOUKPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

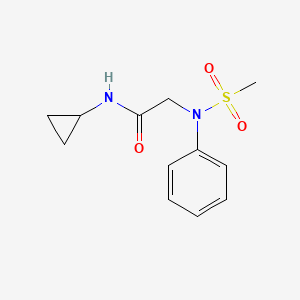
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)
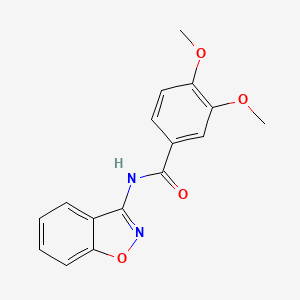
![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)

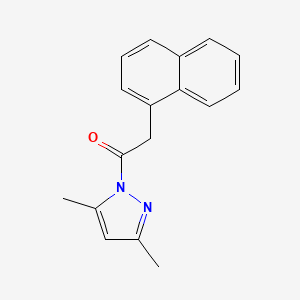
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
